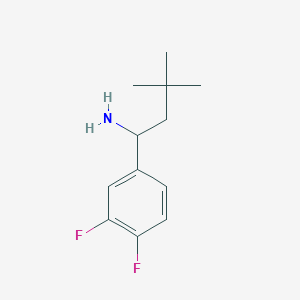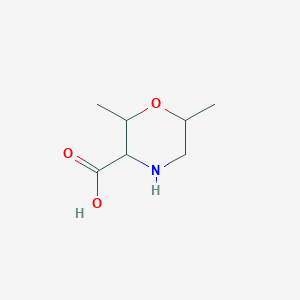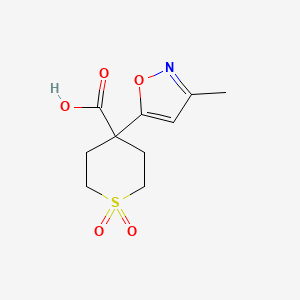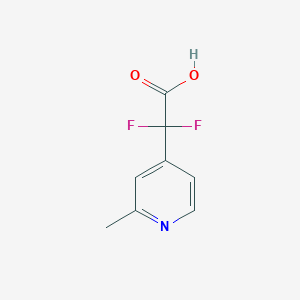
1-(3,4-Difluorophenyl)-3,3-dimethylbutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Difluorophenyl)-3,3-dimethylbutan-1-amine is an organic compound characterized by the presence of a difluorophenyl group attached to a butan-1-amine backbone
Preparation Methods
The synthesis of 1-(3,4-Difluorophenyl)-3,3-dimethylbutan-1-amine typically involves several steps, starting from commercially available precursors. One common synthetic route includes the alkylation of 3,4-difluoroaniline with a suitable alkyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial production methods often involve the use of biocatalytic approaches to enhance the enantioselectivity and yield of the product. For example, engineered ketoreductases have been employed to catalyze the reduction of prochiral ketones to chiral alcohols, which are then further transformed into the target compound .
Chemical Reactions Analysis
1-(3,4-Difluorophenyl)-3,3-dimethylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and the reactions are typically carried out under controlled temperatures to ensure high yields and selectivity .
Scientific Research Applications
1-(3,4-Difluorophenyl)-3,3-dimethylbutan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an intermediate in the synthesis of other active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 1-(3,4-Difluorophenyl)-3,3-dimethylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their conformation and function. This interaction can result in various biological effects, including inhibition or activation of enzymatic pathways .
Comparison with Similar Compounds
1-(3,4-Difluorophenyl)-3,3-dimethylbutan-1-amine can be compared with other similar compounds, such as:
1-(2,4-Difluorophenyl)-3,3-dimethylbutan-1-amine: This compound has a similar structure but differs in the position of the fluorine atoms on the phenyl ring, which can lead to differences in chemical reactivity and biological activity.
1-(3,4-Difluorophenyl)-2,2-dimethylpropan-1-amine: This compound has a different alkyl chain length, which can affect its physical properties and interactions with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H17F2N |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
1-(3,4-difluorophenyl)-3,3-dimethylbutan-1-amine |
InChI |
InChI=1S/C12H17F2N/c1-12(2,3)7-11(15)8-4-5-9(13)10(14)6-8/h4-6,11H,7,15H2,1-3H3 |
InChI Key |
BKGTWKBKNRKBBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C1=CC(=C(C=C1)F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-1-[4-(pyridin-2-YL)piperazin-1-YL]propan-1-one](/img/structure/B13255665.png)

![(2-Ethoxyethyl)[1-(2-methylphenyl)ethyl]amine](/img/structure/B13255679.png)



![7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonane-9-carboxylic acid hydrochloride](/img/structure/B13255698.png)

![9-Methyl-4-oxa-1-azaspiro[5.6]dodecane](/img/structure/B13255710.png)
![tert-Butyl N-{8-oxa-2-azaspiro[4.5]decan-4-yl}carbamate](/img/structure/B13255717.png)

![4-[(Methylsulfanyl)methyl]-1-phenylcyclohexan-1-ol](/img/structure/B13255722.png)
![2-[3-(propan-2-yl)-4H-1,2,4-triazol-4-yl]ethan-1-amine](/img/structure/B13255729.png)
![3-[(Cyclohexanesulfonyl)methyl]piperidine](/img/structure/B13255739.png)
